molecular formula C20H21N7O6 B1676400 Methopterin CAS No. 2410-93-7

Methopterin

Cat. No.: B1676400
CAS No.: 2410-93-7
M. Wt: 455.4 g/mol
InChI Key: HLIXOCXUWGDBNP-UHFFFAOYSA-N
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Scientific Research Applications

Methopterin has been extensively studied for its applications in various fields:

Mechanism of Action

Methopterin exerts its effects by inhibiting the proliferation, activation, and bone resorption action of osteoclasts. It induces the apoptosis of osteoclasts, contributing to its ability to inhibit inflammatory bone destruction. The molecular targets and pathways involved include the inhibition of dihydrofolate reductase, which prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in DNA synthesis .

Biochemical Analysis

Biochemical Properties

Methopterin has been shown to interact with osteoclasts, a type of bone cell that breaks down bone tissue . This interaction inhibits the proliferation, activation, and bone resorption action of osteoclasts . This compound also induces the apoptosis of osteoclasts, which likely contributes to its ability to inhibit inflammatory bone destruction .

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts . It also induces the apoptosis of osteoclasts . These effects likely contribute to this compound’s ability to inhibit inflammatory bone destruction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with osteoclasts . It inhibits the proliferation, activation, and bone resorption action of these cells . Additionally, this compound induces the apoptosis of osteoclasts . These actions likely contribute to this compound’s ability to inhibit inflammatory bone destruction .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts . These effects likely contribute to this compound’s ability to inhibit inflammatory bone destruction .

Metabolic Pathways

It is known that this compound interacts with osteoclasts .

Transport and Distribution

It is known that this compound interacts with osteoclasts .

Subcellular Localization

It is known that this compound interacts with osteoclasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methopterin can be synthesized through a multi-step process involving the reaction of 6-bromomethyl pterin with methylamino benzoyl glutamate in the presence of a solvent such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction yields a solid product, which is then dissolved in an aqueous solution of alcohol. The pH is adjusted to obtain the crude product, which is further purified to yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of specific reaction raw materials and solvents ensures high purity and yield, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methopterin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the pteridine ring structure.

    Substitution: Substitution reactions can occur at various positions on the pteridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

Comparison with Similar Compounds

Methopterin is structurally similar to other folic acid analogs, such as:

    Methotrexate: Used in cancer treatment and autoimmune diseases.

    Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Pralatrexate: Used in the treatment of peripheral T-cell lymphoma.

    Raltitrexed: Used in the treatment of colorectal cancer.

Uniqueness

Its structural similarity to folic acid allows it to interfere with folic acid metabolism, making it a valuable tool in cancer research and treatment .

Properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIXOCXUWGDBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-93-7
Record name Methopterine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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